molecular formula C20H19N B13814658 N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline

Cat. No.: B13814658
M. Wt: 273.4 g/mol
InChI Key: SVRNNQYGAOMXBM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline is an organic compound with the molecular formula C20H19N and a molecular weight of 273.37 g/mol . This compound is characterized by the presence of a naphthyl group attached to a vinyl group, which is further connected to an aniline moiety substituted with two methyl groups on the nitrogen atom. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline typically involves the reaction of N,N-dimethylaniline with 1-naphthaldehyde under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or hydrocarbons.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring, using reagents such as halogens or nitrating agents.

Scientific Research Applications

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N,N-Dimethyl-p-[2-(1-naphtyl)vinyl]aniline can be compared with other similar compounds, such as:

    N,N-Dimethylaniline: Lacks the naphthyl and vinyl groups, making it less complex and with different reactivity.

    Naphthylamines: Contain the naphthyl group but lack the vinyl and dimethylamino groups, leading to different chemical properties.

    Vinylanilines: Have the vinyl group attached to an aniline moiety but lack the naphthyl group, resulting in different applications and reactivity.

This compound’s unique structure, combining the naphthyl, vinyl, and dimethylamino groups, gives it distinct properties and makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C20H19N

Molecular Weight

273.4 g/mol

IUPAC Name

N,N-dimethyl-4-(2-naphthalen-1-ylethenyl)aniline

InChI

InChI=1S/C20H19N/c1-21(2)19-14-11-16(12-15-19)10-13-18-8-5-7-17-6-3-4-9-20(17)18/h3-15H,1-2H3

InChI Key

SVRNNQYGAOMXBM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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